molecular formula C9H5BrF6 B1271523 2,5-Bis(trifluoromethyl)benzyl bromide CAS No. 302911-98-4

2,5-Bis(trifluoromethyl)benzyl bromide

Cat. No.: B1271523
CAS No.: 302911-98-4
M. Wt: 307.03 g/mol
InChI Key: CHSQGVCRNVEWIA-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)benzyl bromide is a useful research compound. Its molecular formula is C9H5BrF6 and its molecular weight is 307.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Safety in Organic Chemistry

An improved method for the bromination of 3,5-bis(trifluoromethyl)benzene was developed, focusing on the safe preparation of potentially explosive Grignard reagents derived from similar bromides. This approach allows for the creation of advanced intermediates while maintaining safety standards in organic chemistry labs (Leazer et al., 2003).

Catalyst in Phase-Transfer Reactions

3,5-Bis(perfluorooctyl)benzyl bromide was used to synthesize a fluorous phase-transfer catalyst, showing effectiveness in various solid-liquid phase-transfer catalysis (SL-PTC) reactions. Its unique structure allows for easy recovery and reuse without loss of activity, making it an efficient choice for SL-PTC applications (Pozzi et al., 2009).

Application in Ionic Liquids

New ionic liquids were developed using nucleophilic trifluoromethylation reactions of trifluoromethyl(trimethyl)silane with various halides and carbonyl functionalities. This study demonstrated the versatility of ionic liquids as reaction media, particularly for transformations involving 2,5-bis(trifluoromethyl)benzyl bromide and its derivatives (Kim & Shreeve, 2004).

Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene, closely related to this compound, was identified as a versatile material for organometallic synthesis. It serves as a starting point for creating various intermediates like phenylmagnesium, -lithium, and -copper, which are crucial in numerous synthetic pathways (Porwisiak & Schlosser, 1996).

Polymer Synthesis

This compound derivatives were used in the Wittig reactions to create soluble poly(arylenevinylene)s with various heterocycles. This application is significant in the field of polymer chemistry, where the creation of novel materials with unique properties is a key objective (Saito et al., 1995).

Liquid Crystal Technology

In a study on inducing smectic layering in nematic liquid crystals, lateral n-alkanoyl substituents were introduced at the benzylic position of a related compound, demonstrating its potential in the field of liquid crystal technology. This research contributes to our understanding of how molecular modifications can influence the behavior of liquid crystals (Small et al., 1999).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Mode of Action

They can donate their benzyl group to nucleophiles, a process that can lead to various chemical transformations .

Action Environment

The action, efficacy, and stability of 2,5-Bis(trifluoromethyl)benzyl bromide can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the pH, temperature, and presence of other chemical species in the environment .

Properties

IUPAC Name

2-(bromomethyl)-1,4-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF6/c10-4-5-3-6(8(11,12)13)1-2-7(5)9(14,15)16/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSQGVCRNVEWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378279
Record name 2,5-Bis(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302911-98-4
Record name 2-(Bromomethyl)-1,4-bis(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302911-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Bis(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 302911-98-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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